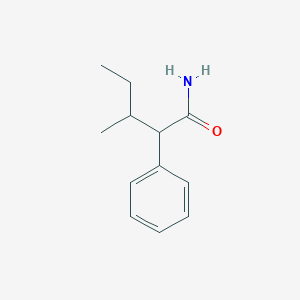

3-Methyl-2-phenylpentanamide

Description

Structure

3D Structure

Properties

CAS No. |

14387-58-7 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-methyl-2-phenylpentanamide |

InChI |

InChI=1S/C12H17NO/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H2,13,14) |

InChI Key |

JZWSIXOLZMBMNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 2 Phenylpentanamide and Its Derivatives

Classical Approaches to Amide Synthesis Applied to Phenylpentanamides

Traditional methods for forming amide bonds remain fundamental in organic synthesis. These techniques are often characterized by their reliability and broad applicability.

Amide Bond Formation from Carboxylic Acid Precursors

The direct reaction between a carboxylic acid and an amine to form an amide is a common and straightforward approach. nih.govrsc.org This transformation, however, often requires activation of the carboxylic acid to proceed efficiently. researchgate.net Dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed to facilitate this coupling. youtube.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide. fishersci.co.uk The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.co.uk

Another strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride (B1165640). fishersci.co.uk Acyl chlorides, prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride, react readily with amines to form amides. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk

| Reagent Class | Example Reagents | Intermediate |

| Carbodiimides | DCC, EDC | O-acylisourea |

| Halogenating Agents | Thionyl chloride, Oxalyl chloride | Acyl chloride |

Coupling Reactions Involving Amine and Acyl Halide or Ester Moieties

The reaction between an amine and an acyl halide is a robust method for amide synthesis. fishersci.co.uk This reaction is generally fast and efficient, proceeding via nucleophilic acyl substitution. Similarly, esters can be converted to amides through aminolysis, although this typically requires harsher conditions or the use of highly nucleophilic amines due to the lower reactivity of esters compared to acyl halides. mdpi.com

Recent advancements have focused on developing catalytic methods for these transformations to improve efficiency and reduce waste. mdpi.com For instance, palladium-based catalysts have been utilized for the cross-coupling of esters and amines. mdpi.com These modern approaches aim to overcome the limitations of classical methods, such as the need for stoichiometric activating agents and harsh reaction conditions. unimi.itresearchgate.net

Stereoselective Synthesis of 3-Methyl-2-phenylpentanamide

Creating specific stereoisomers of this compound requires precise control over the formation of its chiral centers. Stereoselective synthesis is crucial when a particular enantiomer or diastereomer of a molecule exhibits desired biological activity or material properties.

Utilization of Chiral Auxiliaries in α-Substituted Amide Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgethz.ch After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgethz.ch This strategy is a powerful tool for asymmetric synthesis. wikipedia.orggoogle.com

Well-known examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org These auxiliaries are attached to a carboxylic acid to form a chiral amide. The steric bulk of the auxiliary then directs the approach of incoming reagents from a specific face, leading to the formation of one stereoisomer in excess. wikipedia.org

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. fiveable.me In the context of stereoselective synthesis, a chiral auxiliary attached to the amide can control the stereochemistry of the α-alkylation. wikipedia.orgnih.gov The process involves deprotonation of the α-carbon with a strong base to form a chiral enolate. wikipedia.org The chiral auxiliary creates a biased environment, forcing the alkylating agent to approach from the less hindered side, thus establishing a new stereocenter with a predictable configuration. wikipedia.orgresearchgate.net The stereoselectivity of this process is influenced by the geometry of the enolate (E vs. Z) and the nature of the base and solvent used. fiveable.me

| Chiral Auxiliary Type | Common Examples | Application |

| Oxazolidinones | Evans' auxiliaries | Asymmetric alkylations, aldol (B89426) reactions |

| Amino Alcohols | Pseudoephedrine | Asymmetric alkylations |

| Sulfonamides | Oppolzer's sultam | Asymmetric alkylations |

Diastereoselective reactions aim to form a specific diastereomer of a product that has multiple stereocenters. When a chiral auxiliary is used to introduce a new stereocenter in a molecule that already contains one or more stereocenters, the relationship between the new and existing stereocenters is controlled. beilstein-journals.org This control arises from the energetic preference for one transition state over the other, leading to the major diastereomer.

Conjugate addition reactions, for example, can be rendered diastereoselective by employing a chiral auxiliary on an α,β-unsaturated amide. beilstein-journals.org The auxiliary directs the addition of a nucleophile to the β-carbon, resulting in the formation of a new stereocenter with a defined relationship to the chiral auxiliary. This method has been successfully applied to the synthesis of complex molecules with multiple stereocenters. beilstein-journals.org

Asymmetric Catalysis in C-C and C-N Bond Construction

The creation of the stereogenic centers in this compound relies on precise control during the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Asymmetric catalysis offers an efficient route to enantiomerically enriched chiral molecules by employing chiral catalysts to direct the stereochemical outcome of a reaction. snnu.edu.cn

The formation of the C-N bond in chiral amides can be achieved through methods like the asymmetric aza-Michael addition of amides to in situ generated ortho-quinomethanes, a reaction catalyzed by a chiral bifunctional squaramide. acs.orgnih.gov This approach yields enantioenriched diarylmethylamides in good yields and with excellent enantioselectivities under mild, metal-free conditions. acs.orgnih.gov Another strategy involves the copper-catalyzed reductive relay hydroaminocarbonylation of allylic benzoates, which allows for the synthesis of γ-chiral amides with high enantioselectivity. nih.gov

For the crucial C-C bond construction, transition-metal catalysis is a powerful tool. mdpi.comnih.gov A notable example is the nickel-catalyzed enantioconvergent coupling of racemic β-zincated amides with alkyl iodides. nih.gov This method, using a chiral nickel/(pyridine–oxazoline) catalyst, can produce carbonyl compounds bearing a β,β-dialkyl stereocenter with high enantioselectivity. nih.gov For instance, the coupling of a β-zincated pentanamide (B147674) with n-hexyl iodide proceeds with 90% enantiomeric excess (ee) and a 95% yield. nih.gov Such methods are pivotal for establishing the carbon framework of complex amides like this compound.

Table 1: Selected Asymmetric Catalytic Methods for C-C and C-N Bond Formation This table is interactive. Click on the headers to sort.

| Catalytic System | Bond Formed | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Bifunctional Squaramide | C-N | Asymmetric Aza-Michael Addition | Provides enantioenriched diarylmethylamides; metal-free conditions. | acs.org, nih.gov |

| Copper/(R)-DTBM-Segphos | C-N | Reductive Relay Hydroaminocarbonylation | Synthesizes γ-chiral amides with excellent enantioselectivity. | nih.gov |

| Chiral Nickel/(pyridine–oxazoline) | C-C | Enantioconvergent Cross-Coupling | Couples racemic β-zincated amides with alkyl halides; high ee and yield. | nih.gov |

| Chiral Copper Diphosphine | C-C | Asymmetric Allylic Alkylation | Employs highly reactive organolithium reagents with high enantioselectivity. | nih.gov |

Resolution Techniques for Enantiopure this compound

When an asymmetric synthesis is not employed, or if it results in a mixture of enantiomers (a racemate), resolution techniques are required to separate the desired enantiomer. pharmtech.com Common methods include crystallization, chromatography, and kinetic resolution. pharmtech.comnumberanalytics.com

Classical resolution involves reacting the racemic amide or a precursor carboxylic acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can often be separated by fractional crystallization. pharmtech.comwikipedia.org Subsequently, the resolving agent is removed to yield the enantiopure compound. wikipedia.org

Chromatographic resolution, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative tool for separating enantiomers directly. numberanalytics.com

Kinetic resolution is a dynamic process where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.gov

Enzymatic Resolution : Enzymes are highly stereoselective catalysts. Lipases, for example, can be used to selectively hydrolyze one enantiomer of a racemic ester precursor, or selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. numberanalytics.comresearchgate.net

Catalytic Kinetic Resolution : Chiral catalysts can also effect kinetic resolution. For instance, a chiral phosphoric acid can catalyze the reaction of a racemic pyridyl ester with an amine, forming an amide bond with high selectivity and leaving the unreacted ester in high enantiomeric purity. acs.org Similarly, chiral isothiourea catalysts have been used for the kinetic resolution of alcohols via acylation. beilstein-journals.org In dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired single enantiomer. nih.govresearchgate.net

Multicomponent Reactions Towards Pentanamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly efficient for building molecular complexity. organic-chemistry.orgfrontiersin.org Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly well-suited for the synthesis of amide and peptide-like structures, providing rapid access to diverse pentanamide scaffolds. organic-chemistry.orgwikipedia.org

The Ugi four-component reaction (Ugi-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgillinois.edu This reaction is exceptionally versatile, allowing for a wide range of substituents to be incorporated into the final product under mild conditions, making it a powerful tool for generating libraries of complex amides. illinois.edu

Passerini-type Reactions for α-Acyloxycarboxamide Derivatives

The Passerini three-component reaction (P-3CR) is a foundational IMCR that provides direct access to α-acyloxycarboxamides from the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. benthamdirect.commdpi.com These products are structurally related to this compound and can serve as important intermediates. The reaction has seen numerous advancements to improve its efficiency and scope. benthamdirect.com For example, using microdroplet chemistry has been shown to accelerate the reaction by several orders of magnitude compared to bulk conditions, enabling high-yield, gram-scale synthesis at near room temperature. figshare.comacs.org Mechanochemical activation, through grinding in a ball mill, also provides a rapid and efficient solvent-free method for producing α-acyloxycarboxamide derivatives. nih.gov

Table 2: Modern Methodologies for the Passerini Reaction This table is interactive. Click on the headers to sort.

| Methodology | Key Advantage | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Microdroplet Chemistry | Rate acceleration (~1000x) | Acetonitrile microdroplets, near room temperature | High-yield, gram-scale synthesis in hours. | figshare.com, acs.org |

| Mechanochemistry | Rapid, solvent-free | Liquid-assisted grinding, 15 min | High to excellent yields, great atom economy. | nih.gov |

| Greener Conditions | Use of natural components | Methanol, room temperature | Synthesis of triterpenoid-derived α-acyloxycarboxamides. | mdpi.com |

Modern Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, efficiency, and process control compared to traditional batch processing. nih.gov The synthesis of amides, a cornerstone reaction in organic chemistry, has been significantly advanced through the implementation of flow systems. prolabas.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. rsc.orgrsc.org

Continuous Flow Systems for Related Amidic Intermediates

The principles of flow chemistry are readily applicable to the synthesis of chiral amides and their intermediates, enabling scalable and efficient production. nih.govthieme.de Researchers have developed various continuous flow setups for amide bond formation and the synthesis of chiral precursors.

A notable example is the use of immobilized enzymes in packed-bed flow reactors. An amine transaminase and a lipase (B570770) can be immobilized in separate reactors and used in a cascade process to convert a prochiral ketone first into a chiral amine and then into the corresponding chiral amide, a feat difficult to achieve in a one-pot batch system due to catalyst incompatibility. rsc.orgresearchgate.net Other approaches include using screw reactors for solvent-free amidation at room temperature rsc.org, employing recyclable solid acid catalysts for the Ritter reaction acs.org, and developing telescoped, multi-step flow processes that combine several reaction steps into one continuous operation without isolating intermediates. acs.org These advancements demonstrate the potential of flow chemistry for the efficient and sustainable manufacturing of complex chiral amides. ualberta.ca

Table 3: Examples of Continuous Flow Systems for Amide Synthesis This table is interactive. Click on the headers to sort.

| Flow System Type | Catalyst/Reagent | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Packed-Bed Reactors | Immobilized Amine Transaminase & Lipase | Enzymatic Cascade | Enables cascade of incompatible reactions for chiral amide synthesis. | rsc.org, researchgate.net |

| Jacketed Screw Reactor | EDC·HCl | Direct Amidation | Solvent-free, room temperature, scalable to 100 g. | rsc.org |

| Packed-Bed Reactor | Recyclable Solid Acid Resin (PAFR II) | Ritter Reaction | Catalyst is reusable and stable for weeks; improved yields over batch. | acs.org |

| PTFE Coil Reactors | N-Acylpyrazole intermediate | Telescoped Synthesis | Multi-step synthesis of α-substituted amides with short reaction times. | acs.org |

Stereochemical Investigations of 3 Methyl 2 Phenylpentanamide

Analysis of Stereogenic Centers and Potential Isomers

3-Methyl-2-phenylpentanamide possesses two stereogenic centers, which are carbon atoms bonded to four different substituent groups. This structural feature results in the existence of multiple stereoisomers. Specifically, the molecule can exist as 2² = 4 distinct stereoisomers. These isomers consist of two pairs of enantiomers.

The absolute configuration of each stereogenic center (C2 and C3) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. msu.edulibretexts.org This system ranks the substituents attached to a chiral center based on atomic number; a higher atomic number corresponds to a higher priority. ualberta.ca If two atoms are identical, the comparison proceeds to the next atoms along the chain until a point of difference is found. libretexts.org

For the C2 carbon, the attached groups are a phenyl group, a hydrogen atom, the amide group (-CONH₂), and the sec-butyl group originating from C3. For the C3 carbon, the substituents are a methyl group, an ethyl group, a hydrogen atom, and the substituted carbon at C2.

To assign the configuration, the molecule is oriented so that the lowest-priority group (typically hydrogen) points away from the viewer. libretexts.org The direction from the highest priority (1) to the second (2) to the third (3) priority substituent is then determined. A clockwise direction corresponds to an 'R' (Rectus) configuration, while a counter-clockwise direction indicates an 'S' (Sinister) configuration. msu.edulibretexts.org

| Stereocenter | Substituent | Priority | Reasoning |

|---|---|---|---|

| C2 | -C₆H₅ (Phenyl) | 1 | Carbon attached to three other carbons. |

| -C(O)NH₂ (Amide) | 2 | Carbon double-bonded to oxygen is treated as bonded to two oxygens. | |

| -CH(CH₃)(CH₂CH₃) (sec-Butyl from C3) | 3 | Carbon attached to other carbons and hydrogen. | |

| -H (Hydrogen) | 4 | Lowest atomic number. | |

| C3 | -CH(C₆H₅)(C(O)NH₂) (Phenyl-amido-methyl from C2) | 1 | Carbon attached to a phenyl group and an amide group. |

| -CH₂CH₃ (Ethyl) | 2 | Carbon attached to another carbon. | |

| -CH₃ (Methyl) | 3 | Carbon attached only to hydrogens. | |

| -H (Hydrogen) | 4 | Lowest atomic number. |

With two stereocenters, the four stereoisomers of this compound are: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any two stereoisomers that are not mirror images is diastereomeric (e.g., (2R, 3R) and (2R, 3S)). wikipedia.org

In acyclic systems like this, the relative stereochemistry is often described using the prefixes syn and anti. wikipedia.org When the main carbon chain is drawn in a zigzag (Fischer) projection, the syn isomer has the substituents at C2 and C3 on the same side of the plane of the carbon backbone. Conversely, the anti isomer has these substituents on opposite sides. wikipedia.org

Syn Isomers: (2R, 3S) and (2S, 3R)

Anti Isomers: (2R, 3R) and (2S, 3S)

This distinction is crucial as diastereomers have different physical properties (e.g., melting point, solubility, NMR spectra) and can be separated by standard laboratory techniques like chromatography. wikipedia.orgrubingroup.org

Stereochemical Control in Reaction Pathways

Achieving stereocontrol in the synthesis of a specific isomer of this compound is a significant objective in asymmetric synthesis. wikipedia.org This control can be exerted through various strategies that influence the formation of one stereoisomer in preference to others.

One powerful method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgwikipedia.org This involves temporarily attaching a chiral molecule to an achiral substrate to guide the stereochemical outcome of a subsequent reaction. uwindsor.ca After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. uwindsor.ca

For the synthesis of chiral amides like this compound, common auxiliaries include those derived from amino alcohols, such as Evans oxazolidinones and pseudoephedrine. wikipedia.orguwindsor.caharvard.edu

Pseudoephedrine Amides: Reacting a carboxylic acid precursor with an enantiomerically pure chiral auxiliary like (1R,2R)-pseudoephedrine forms a chiral amide. wikipedia.org The steric bulk of the auxiliary's phenyl and methyl groups effectively blocks one face of the corresponding enolate. wikipedia.orgharvard.edu Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to the opposite, less hindered face, resulting in the preferential formation of one diastereomer. wikipedia.org Pseudoephenamine has been introduced as a highly effective alternative that is free from regulatory restrictions. harvard.edu

Evans Oxazolidinones: N-acyl oxazolidinones, developed by David A. Evans, are another class of highly effective chiral auxiliaries. uwindsor.ca The oxazolidinone is typically derived from a readily available amino acid like valine or phenylalanine. uwindsor.ca Upon forming a Z-enolate with a base like lithium diisopropylamide (LDA) and subsequent chelation with a Lewis acid (e.g., a boron triflate), the substituent on the oxazolidinone ring directs alkylation to occur from the less sterically hindered face, leading to high diastereoselectivity. uwindsor.ca

| Chiral Auxiliary | Typical Application | Mechanism of Control |

|---|---|---|

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides. harvard.edu | Steric hindrance from the auxiliary's substituents directs the approach of the electrophile to the enolate. wikipedia.org |

| Evans Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions, and Michael additions. uwindsor.ca | Forms a rigid, chelated enolate structure where a substituent on the auxiliary blocks one face from electrophilic attack. uwindsor.ca |

| Camphorsultam (Oppolzer's Sultam) | Used in various reactions including Michael additions and Diels-Alder reactions. wikipedia.org | The rigid bicyclic structure provides a highly predictable steric environment to direct reactions. wikipedia.org |

While chiral auxiliaries control relative stereochemistry (diastereoselectivity), enantioselective catalysis aims to directly produce an excess of one enantiomer from a prochiral or racemic starting material. wikipedia.org This is achieved using a small amount of a chiral catalyst to generate a large amount of a chiral product.

The key principle is the formation of diastereomeric transition states. A chiral catalyst interacts with the substrate to create a chiral reaction environment. This leads to two possible reaction pathways to the two enantiomeric products, which proceed through transition states that are diastereomeric to each other. wikipedia.org Because diastereomers have different energies, one transition state will be lower in energy, and the reaction will preferentially proceed through this lower-energy pathway, resulting in an enantiomeric excess (ee) of one product. wikipedia.org

Factors that govern the degree of enantioselectivity include:

Catalyst Structure: The steric and electronic properties of the chiral ligand or organocatalyst are paramount. For example, in metal-catalyzed reactions, ligands like BINOL or DBFOX can create a well-defined chiral pocket around the metal center. nih.govsfu.ca

Solvent: The solvent can influence the stability and conformation of the catalyst-substrate complex and the transition states. nih.gov

Temperature: Lower reaction temperatures often increase enantioselectivity by magnifying the small energy difference between the diastereomeric transition states.

Lewis Acids/Additives: In some catalytic systems, additives can co-catalyze the reaction or modify the structure of the active catalyst, thereby enhancing selectivity.

Conformational Analysis through Spectroscopic and Computational Methods

Determining the three-dimensional structure and conformational preferences of the different stereoisomers of this compound relies on a combination of spectroscopic and computational techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is a primary tool for distinguishing between diastereomers. rubingroup.org The different spatial arrangements of atoms in diastereomers result in distinct chemical environments for their nuclei. rubingroup.org For instance, the protons on C2 and C3 in the syn and anti isomers of a similar compound were shown to have different chemical shifts due to varying anisotropic shielding effects from the nearby phenyl group. rubingroup.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide further information about through-space proximity between protons, helping to elucidate the preferred solution-phase conformation.

Computational Methods: Computational chemistry provides powerful insights into molecular structure and stability. jst.go.jp Methods like Density Functional Theory (DFT) can be used to:

Calculate the relative energies of different ground-state conformers of the stereoisomers to predict the most stable shapes.

Model the transition states of reactions to rationalize and predict stereochemical outcomes. diva-portal.org For example, calculations can determine the energy difference between the diastereomeric transition states leading to syn and anti products, explaining the observed diastereoselectivity. researchgate.net

Simulate spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) calculations can be coupled with experimental electronic circular dichroism (ECD) spectroscopy to determine the absolute configuration of a chiral molecule by matching the experimental and calculated spectra. mdpi.com

Preferred Conformations and Rotational Barriers

In general, the conformational preferences of similar acyclic alkanes are dictated by the desire to minimize steric strain. libretexts.orglumenlearning.com This is achieved through rotation around carbon-carbon single bonds to adopt staggered conformations, which are lower in energy than eclipsed conformations. libretexts.orglumenlearning.com The presence of bulky substituents, such as the phenyl and methyl groups in this compound, introduces further steric interactions, known as gauche interactions, which influence the relative stability of the different staggered conformers. oregonstate.educsus.edu The most stable conformation would be the one that minimizes these unfavorable interactions by placing the largest groups as far apart as possible. lumenlearning.comlibretexts.org

The rotational barriers in alkanes, the energy required to rotate from one staggered conformation to another through an eclipsed transition state, are typically in the range of 3 to 10 kcal/mol. psu.edu The magnitude of these barriers is influenced by the size of the substituents involved in the eclipsing interactions. lumenlearning.compsu.edu For instance, the energy cost of a methyl-methyl eclipsing interaction is significantly higher than that of a hydrogen-hydrogen or hydrogen-methyl interaction. lumenlearning.com

The determination of specific rotational barriers for a molecule like this compound would require dedicated studies, often employing techniques such as variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy or computational chemistry methods. unibo.itmontana.edu VT-NMR allows for the observation of changes in the NMR spectrum as a function of temperature, from which the rates of conformational interchange and the corresponding energy barriers can be calculated. montana.edu Computational methods, on the other hand, can model the molecule and calculate the potential energy surface for rotation around specific bonds, identifying the minimum energy conformations and the transition states that connect them. unibo.itnist.gov

Without such specific studies for this compound, any discussion of its preferred conformations and rotational barriers would be speculative and based on analogies to simpler, related molecules.

Reaction Mechanisms and Reactivity Studies of 3 Methyl 2 Phenylpentanamide Analogs

Mechanistic Studies of Amide Formation and Cleavage

Amides, such as 3-methyl-2-phenylpentanamide, are characterized by their relative stability, which stems from the resonance delocalization between the nitrogen lone pair and the carbonyl group. libretexts.org This stability makes them less reactive than other carboxylic acid derivatives. libretexts.org However, under specific conditions, they readily participate in formation and cleavage reactions.

The formation of amides from carboxylic acids and amines is a classic example of nucleophilic acyl substitution. pressbooks.pub This reaction, known as amidation, typically requires high temperatures or the use of coupling agents to proceed efficiently at room temperature because a water molecule is eliminated. pressbooks.pub The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid (or a more reactive derivative like an acyl chloride), leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequent elimination of a leaving group (e.g., water or a halide) regenerates the carbonyl group and forms the amide bond. libretexts.orgmasterorganicchemistry.com

The general mechanism for nucleophilic acyl substitution can be summarized as follows:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org

Elimination: The leaving group departs, and the carbonyl π-bond is reformed. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. This trend is attributed to the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org

Amide cleavage, or hydrolysis, can be achieved under either acidic or basic conditions, also via a nucleophilic acyl substitution mechanism. libretexts.org

Acidic Hydrolysis: The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon. Proton transfer to the nitrogen atom makes it a better leaving group (an amine), which is then eliminated to form a protonated carboxylic acid. libretexts.org

Basic Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide ion (a poor leaving group), which subsequently deprotonates the newly formed carboxylic acid. libretexts.org

The reduction of amides, for instance with a strong reducing agent like lithium aluminum hydride (LiAlH₄), proceeds differently from other carboxylic acid derivatives. Instead of producing an alcohol, the reaction yields an amine. libretexts.orgpressbooks.publibretexts.orgopenstax.org This outcome is due to the initial formation of a metal-complexed tetrahedral intermediate, followed by the expulsion of an oxygen-containing leaving group to form an iminium ion, which is then further reduced to the amine. libretexts.orgopenstax.org

Stereospecificity and Stereoselectivity in Transformations

The presence of a chiral center at the α-carbon in this compound introduces the element of stereochemistry into its reactions. The spatial arrangement of the substituents around this chiral center can significantly influence the stereochemical outcome of transformations.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature within the substrate, reagent, or catalyst. wikipedia.org In the context of analogs of this compound, the existing chiral center can direct the formation of new stereocenters.

Several models have been developed to explain and predict the stereochemical course of nucleophilic additions to carbonyl compounds, which are relevant to reactions at the carbonyl group of amide analogs. These include:

Cram's Rule: This early model predicts the major diastereomer formed from the reaction of a nucleophile with a chiral ketone or aldehyde. It posits that the nucleophile attacks from the side of the smallest substituent when the carbonyl oxygen is anti-periplanar to the largest group.

Felkin-Anh Model: This is a more refined model that generally provides better predictions. It considers the steric and electronic effects of the substituents on the α-carbon. The largest group is positioned perpendicular to the carbonyl group, and the nucleophile attacks along a trajectory that minimizes steric interactions, typically from the side opposite the largest group. wikipedia.org

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chiral group that is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a well-known example used to achieve highly diastereoselective aldol (B89426) reactions. wikipedia.org Similarly, chiral amides derived from prolinol methyl ether have been used in asymmetric cycloaddition reactions. iupac.org The stereoselectivity in these reactions is often high, leading to the formation of enantiomerically pure products after purification. iupac.orgresearchgate.net

The stereospecificity of reactions involving chiral amides is crucial in drug development, where a specific stereoisomer may be responsible for the desired biological activity. liverpool.ac.uk

Reactivity of the Amide Nitrogen and Carbonyl Moiety

The amide functional group possesses two key reactive sites: the nitrogen atom and the carbonyl group. While the nitrogen is generally considered non-basic due to the delocalization of its lone pair, the carbonyl group retains its electrophilic character.

The protons on the carbon atom alpha to the amide carbonyl (the α-protons) are weakly acidic and can be removed by a strong base to form an amide enolate. pdx.edu The pKa of α-protons in simple amides is relatively high, making their deprotonation challenging. libretexts.org However, the presence of the phenyl group in 2-phenylacetamide (B93265) analogs facilitates deprotonation due to the stabilization of the resulting enolate through resonance with the aromatic ring.

The formation of enolates is a key step in many carbon-carbon bond-forming reactions. pitt.edu Enolates are potent nucleophiles and can react with various electrophiles. pitt.edu The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is an important consideration in unsymmetrical systems. pitt.edu

Recent studies have explored the organocatalytic enolization of 2-arylacetamides. For instance, bifunctional iminophosphorane (BIMP) superbases have been successfully employed to deprotonate the α-C-H bond of amides in a metal-free, catalytic, and enantioselective manner. researchgate.net This has enabled transformations like enantioselective intramolecular conjugate additions. researchgate.netcore.ac.uk

The reactivity of the enolate can be influenced by the reaction conditions. For example, in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, the kinetically favored enolate is formed by removing the most accessible proton. pitt.edu Under thermodynamic conditions (weaker base, higher temperature), the more stable, more substituted enolate is favored. pitt.edu

Investigation of Advanced Organic Reactions with Related Structural Units

The structural motif of this compound is found in various molecules that participate in advanced organic reactions. These reactions often leverage the unique reactivity of the amide group or the chirality of the molecule to construct complex molecular architectures.

Examples of such reactions include:

Cascade Cyclization and Ionic Hydrogenation: N-substituted γ-ketoamides, which are structurally related to the pentanamide (B147674) core, can undergo Al(OTf)₃-catalyzed cascade cyclization and ionic hydrogenation to form pyrrolidinones and piperidones. acs.org This method provides an efficient route to N-heterocycles, which are prevalent in pharmacologically active compounds. acs.org

Asymmetric Aldol Reactions: The enolates derived from chiral amides can participate in diastereoselective aldol reactions, a powerful tool for constructing β-hydroxy carbonyl compounds with control over the stereochemistry. nih.gov

Cycloaddition Reactions: Chiral amides have been used as precursors for generating reactive intermediates like acylnitroso compounds, which can then undergo Diels-Alder reactions to form complex nitrogen-containing heterocycles with high stereocontrol. iupac.orgresearchgate.net

These advanced reactions, often catalyzed by transition metals or organocatalysts, demonstrate the versatility of the amide functional group and its analogs in modern organic synthesis. iranchembook.irwordpress.com The ability to control selectivity—be it chemo-, regio-, or stereoselectivity—is a central theme in this area of research. vanderbilt.edu

Hetero Diels-Alder Reactions with Related Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. chim.it A variation, the hetero-Diels-Alder reaction, involves a heteroatom in either the diene or dienophile, providing a powerful route to heterocyclic systems. chim.it The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory, with the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other being crucial. chim.it

While direct participation of this compound as a dienophile is not extensively documented, its reactivity can be inferred from analogs where the amide functionality is part of the dienophile system. Amide-containing dienophiles, such as N-substituted maleimides, are effective in Diels-Alder reactions. researchgate.netnih.gov The reactivity of these dienophiles can be enhanced by electron-withdrawing groups and through binding to catalysts or additives. For instance, the aqueous Diels-Alder reaction of 9-anthracenemethanol (B72535) with N-substituted maleimides is significantly promoted by cyclodextrins, which bind the hydrophobic N-substituent and activate the dienophile's double bond. nih.gov

In normal-electron-demand (NED) Diels-Alder reactions, the diene is electron-rich and the dienophile is electron-poor. chim.it Dienophiles containing carbonyl functionalities, such as maleimides, are classic examples of electron-poor reactants. chim.itresearchgate.net Research has shown that N-substituted maleimides react efficiently with various dienes, including furans and anthracenes, to form the corresponding cycloadducts. nih.govresearchgate.netrsc.org The nature of the N-substituent on the maleimide (B117702) can influence reaction rates, with more hydrophobic substituents sometimes leading to greater reactivity in aqueous media. nih.gov

Conversely, amide functionalities can also be part of an electron-rich diene. 1-N-Acylamino-1,3-butadienes are electron-rich dienes that undergo cycloaddition with high regio- and stereoselectivity with a range of dienophiles. orgsyn.orgpsu.edursc.org These reactions demonstrate the versatility of the amide group in modulating the electronic properties of reactants in cycloaddition chemistry.

| Diene | Amide-Related Dienophile | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 9-Anthracenemethanol | N-Cyclohexylmaleimide | Oxanorbornene derivative | Reaction promoted by methyl-β-cyclodextrin in water. | nih.gov |

| Furan (B31954) | N-Phenylmaleimide | Exo-cycloadduct | Boron-substituted furans show excellent reactivity and selectivity. | researchgate.net |

| 9-Hydroxyanthracene | N-Methylmaleimide | Cycloadduct | Catalyzed by a functional porphyrinic metal-organic framework (Mg-MMPF-3). | researchgate.net |

| Furfural | N-Methylmaleimide | 7-Oxanorbornene | Direct reaction proceeds without a catalyst, though electron-withdrawing groups on the furan typically decrease reactivity. | rsc.org |

Iron(II)-Catalyzed Transformations of Methyl-Phenyl Nitroolefins to Heterocycles

Iron, being earth-abundant and low-cost, is an attractive catalyst in organic synthesis. Iron(II)-catalyzed transformations provide efficient pathways for constructing complex molecules, including various heterocycles. thieme-connect.comorganic-chemistry.org A notable application is the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from the reaction of 2-aminopyridines and 2-methyl-nitroolefins. organic-chemistry.orgnih.gov

This transformation is effectively catalyzed by iron(II) chloride (FeCl₂) in dimethylformamide (DMF) at elevated temperatures (150 °C). organic-chemistry.org The reaction proceeds in moderate to good yields and tolerates a variety of functional groups on both the aminopyridine and the nitroolefin. organic-chemistry.org Optimization studies have shown that FeCl₂ is a more effective catalyst for this specific transformation compared to other iron salts or copper-based catalysts. organic-chemistry.org

The proposed mechanism involves three key steps:

Michael Addition: The reaction initiates with a Michael-type addition of the endocyclic nitrogen of 2-aminopyridine (B139424) to the electron-deficient double bond of the 2-methyl-nitroolefin. thieme-connect.comorganic-chemistry.org

Intramolecular Cyclization: The exocyclic amino group of the resulting intermediate then attacks the carbon atom bearing the nitro group. thieme-connect.com

Elimination: An iron-catalyzed cyclization and subsequent elimination of the nitro group as nitrous acid (HNO₂) leads to aromatization, yielding the final imidazo[1,2-a]pyridine (B132010) product. thieme-connect.comorganic-chemistry.org

The substrate scope indicates that aminopyridines with electron-donating or electron-withdrawing groups are well-tolerated. organic-chemistry.org Similarly, various aryl-substituted nitroolefins can be used, with electron-withdrawing groups on the aryl ring generally leading to higher yields. thieme-connect.comorganic-chemistry.org

| 2-Aminopyridine Substituent (R¹) | 2-Methyl-nitroolefin Aryl Group (R²) | Yield (%) | Reference |

|---|---|---|---|

| H | Phenyl | 82 | organic-chemistry.org |

| H | 4-Methylphenyl | 80 | organic-chemistry.org |

| H | 4-Methoxyphenyl | 75 | organic-chemistry.org |

| H | 4-Chlorophenyl | 85 | organic-chemistry.org |

| 5-Methyl | Phenyl | 76 | organic-chemistry.org |

| 5-Chloro | Phenyl | 78 | organic-chemistry.org |

| 3-Methyl | Phenyl | 26 | thieme-connect.com |

Radical Reactions and Rearrangements Affecting the Pentanamide Skeleton

Radical reactions offer unique pathways for C-C and C-heteroatom bond formation, often proceeding under mild conditions. acs.orgacs.org For a structure analogous to this compound, radical reactions could fundamentally transform the pentanamide skeleton, particularly if the structure incorporates unsaturation to act as a radical acceptor. Nitrogen-centered radicals (NCRs), such as amidyl radicals, are key intermediates in these transformations and can be generated through various methods, including the use of peroxide initiators or photoredox catalysis. acs.orgacs.org

One major class of such transformations is the radical-initiated cascade cyclization of unsaturated amides. For instance, N-arylacrylamides can undergo oxidative 1,2-alkylarylation when treated with a radical initiator like di-tert-butyl peroxide (DTBP). beilstein-journals.orgbeilstein-journals.org The mechanism involves the generation of an alkyl radical, which adds to the alkene of the N-arylacrylamide. The resulting radical intermediate then undergoes an intramolecular cyclization onto the aryl ring, leading to the formation of a 3-substituted oxindole. beilstein-journals.orgbeilstein-journals.org This process effectively reconfigures the linear amide precursor into a complex heterocyclic system.

Visible-light photoredox catalysis has also emerged as a powerful tool for generating N-centered radicals from amides under exceptionally mild conditions. acs.orgrsc.orgbenthamscience.com This strategy enables the intramolecular cyclization of alkenyl amides to form critical alkaloid structures like isoindolinones and isoquinolinones. rsc.org The reaction proceeds via the formation of an amidyl radical, which then undergoes a 5-exo or 6-endo cyclization onto the pendant alkene, demonstrating how the amide skeleton can be rearranged into various N-heterocycles. acs.orgrsc.org These methods highlight that if a pentanamide skeleton contains an alkenyl group, it can be susceptible to radical-mediated cyclizations, leading to significant skeletal rearrangements and the formation of lactams. acs.org

| Unsaturated Amide Type | Initiation Method | Key Intermediate | Product Skeleton | Reference |

|---|---|---|---|---|

| N-Arylacrylamides | Di-tert-butyl peroxide (DTBP) | Alkyl radical addition, then cyclization | 3,3-Disubstituted Oxindole | beilstein-journals.orgbeilstein-journals.org |

| N-Alkenyl Amides | Visible Light, Photoredox Catalyst | N-Centered Amidyl Radical | Isoindolinone / Isoquinolinone | rsc.org |

| N-Allyl-haloacetamides | Photo-induced (365 nm LEDs), N-Ph-phenothiazine | Carbon-centered radical from 5-exo cyclization | γ-Lactam | mdpi.com |

| α,β-Unsaturated Amides | Aerobic C-H activation of aldehydes | Alkyl radical cascade | Quaternary Oxindole | beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-Methyl-2-phenylpentanamide, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy is employed to identify the various proton environments in this compound. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a detailed map of the proton framework.

Partial experimental ¹H NMR data has been reported in a patent, detailing the signals for some of the alkyl protons in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent at 500 MHz. This data identifies three distinct multiplets in the upfield region of the spectrum, corresponding to the protons of the pentanamide (B147674) side chain. guidechem.com

Interactive Table: Reported ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Assignment |

| 0.84-0.98 | Multiplet | 3H | -CH₃ (C5) or -CH₃ (at C3) |

| 0.72-0.82 | Multiplet | 2H | -CH₂- (C4) |

| 0.59-0.68 | Multiplet | 2H | -NH₂ (Amide Protons) |

Note: The provided data is incomplete and does not include signals for the aromatic protons on the phenyl ring, the methine proton at the C2 position, the methine proton at the C3 position, or one of the methyl groups. A complete analysis would require the full spectrum.

Carbon-13 (¹³C) NMR spectroscopy is critical for defining the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its functional type (e.g., aromatic, aliphatic, carbonyl).

Specific experimental ¹³C NMR data for this compound is not available in publicly accessible scientific literature. A theoretical spectrum would be expected to show signals for the carbonyl carbon of the amide, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the methyl-pentyl chain.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, connecting adjacent protons, for instance, linking the H2 proton to the H3 proton and the H3 proton to the adjacent methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, such as connecting the phenyl ring to the C2 position.

Publicly available experimental 2D NMR data for this compound could not be located.

This compound possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), are powerful tools for determining the relative stereochemistry of the diastereomers (e.g., syn vs. anti). By observing spatial proximity between specific protons, such as the proton at C2 and the methyl group at C3, the relative configuration can be assigned. Furthermore, high-field NMR can be used to determine the diastereomeric ratio in a mixture by integrating the distinct signals for each diastereomer.

No specific studies detailing the stereochemical assignment or diastereomeric ratio determination of this compound using NMR were found in the public domain.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range, to confirm the elemental composition.

Specific experimental HRMS data for this compound is not available in the surveyed public scientific databases.

Fragmentation Pattern Analysis (EI-MS, DI-MS) for Structural Information

Mass spectrometry, particularly utilizing Electron Ionization (EI-MS) and Direct Inlet Mass Spectrometry (DI-MS), provides critical information for the structural elucidation of this compound. The fragmentation patterns observed are characteristic of its amide and phenyl-alkyl structure.

Upon electron impact, the molecule (Molecular Weight: 205.29 g/mol ) forms a molecular ion (M•+), which then undergoes a series of fragmentation reactions. The stability of the resulting fragments dictates the observed spectrum. The primary fragmentation pathways for this compound include alpha-cleavage adjacent to the carbonyl group and the phenyl group, as well as cleavages within the alkyl chain.

A prominent fragmentation pathway for amides is the cleavage of the C-C bond alpha to the carbonyl group. For this compound, this results in the formation of a stable acylium ion. Another significant fragmentation involves the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene. Cleavage of the bond between the alpha-carbon and the phenyl group can also occur, generating a stable tropylium ion (m/z 91) or a related phenyl-containing fragment.

The fragmentation pattern provides a definitive fingerprint for the molecule, allowing for its identification and the confirmation of its core structure. The relative abundance of these fragments helps in piecing together the molecular puzzle. researchgate.netlibretexts.orgchemguide.co.ukuni-saarland.delibretexts.org

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation |

|---|---|---|

| 205 | [C₁₂H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of a propyl radical (•C₃H₇) |

| 134 | [C₉H₁₀O]⁺ | McLafferty rearrangement with loss of methylamine |

| 106 | [C₇H₈N]⁺ | Cleavage of the bond between the carbonyl carbon and the adjacent carbon |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the phenylmethyl moiety |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage resulting in the amine-containing fragment |

Vibrational Spectroscopy: Infrared (IR) Analysis

Characteristic Absorption Bands of Amide and Phenyl Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is dominated by the characteristic absorption bands of its secondary amide and phenyl groups.

The secondary amide functional group gives rise to several distinct bands. A sharp absorption peak corresponding to the N-H stretching vibration is typically observed in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration, known as the Amide I band, produces a very strong and sharp absorption between 1680 and 1630 cm⁻¹. spectroscopyonline.commasterorganicchemistry.comacs.orgnih.gov Another key feature is the N-H bending vibration, or Amide II band, which is found in the 1570-1515 cm⁻¹ range and is typically strong and sharp. spectroscopyonline.comacs.orgnih.gov

The phenyl moiety also presents a set of characteristic absorption bands. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. Overtone and combination bands, which are characteristic of the substitution pattern on the benzene ring, typically appear in the 2000-1600 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several sharp absorptions of variable intensity in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3300 | Secondary Amide | N-H Stretch |

| 3100-3000 | Phenyl Group | Aromatic C-H Stretch |

| 2960-2850 | Alkyl Groups | Aliphatic C-H Stretch |

| ~1650 | Secondary Amide | C=O Stretch (Amide I) |

| 1600-1450 | Phenyl Group | C=C Ring Stretch |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.comed.ac.uk For a chiral molecule like this compound, which possesses two stereogenic centers, this technique can unambiguously establish the spatial arrangement of atoms. The process requires a single, high-quality crystal of the compound.

The determination of absolute configuration is possible when the crystal structure is non-centrosymmetric and anomalous dispersion effects are measurable. reddit.com These effects, which arise from the interaction of X-rays with the core electrons of atoms, cause slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). By carefully analyzing these differences, the absolute structure of the crystal, and thus the absolute configuration of the molecule, can be determined. ed.ac.ukresearchgate.net

Co-crystal and Derivative Studies for Structural Confirmation

Obtaining suitable crystals of a target molecule for X-ray diffraction can be challenging. In such cases, the formation of co-crystals or chemical derivatives can be an effective strategy. nih.gov Co-crystallization involves crystallizing the target molecule with a second, achiral or chiral, "co-former" molecule. The intermolecular interactions between the two components can facilitate the growth of high-quality crystals.

Alternatively, creating a derivative of this compound can aid in crystallization and the determination of its absolute configuration. This can be achieved by reacting the amide with a chiral resolving agent to form diastereomers, which often have different crystallization properties. Furthermore, introducing a heavy atom into the derivative can enhance the anomalous scattering effects, making the determination of the absolute configuration more reliable. springernature.com

Advanced Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating the stereoisomers of this compound and assessing its enantiomeric and diastereomeric purity. csfarmacie.cznih.gov Since the compound has two chiral centers, it can exist as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The separation is achieved by using a chiral stationary phase (CSP). csfarmacie.cznih.gov CSPs are composed of a chiral selector immobilized on a solid support, typically silica gel. The enantiomers of the analyte interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. chiralpedia.com This difference in interaction strength leads to different retention times on the chromatographic column, allowing for their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of all four stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including amides. nih.gov By analyzing a sample of this compound using chiral HPLC, the relative amounts of each stereoisomer can be quantified, providing a precise measure of the sample's purity. mdpi.comuma.esmdpi.com

Table 3: Hypothetical Chiral HPLC Separation of this compound Stereoisomers

| Retention Time (min) | Stereoisomer | Peak Area (%) |

|---|---|---|

| 8.5 | (2S, 3R) | 2.5 |

| 9.8 | (2R, 3S) | 2.5 |

| 11.2 | (2S, 3S) | 47.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying individual components within a mixture. For the analysis of this compound, GC-MS provides a robust method for its detection and quantification, even in complex matrices. The process involves vaporizing the sample and passing it through a gas chromatograph, which separates the components based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

The successful analysis of this compound in a mixture by GC-MS depends on the optimization of several instrumental parameters. A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically suitable for separating aromatic compounds. The temperature program of the GC oven is critical for achieving good resolution between this compound and other components in the mixture. A typical program would start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure the elution of all compounds.

Upon entering the mass spectrometer, this compound undergoes ionization, commonly through electron impact (EI). The resulting mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. The fragmentation pattern is key to its structural confirmation. Amides often undergo characteristic fragmentation, including α-cleavage at the carbonyl group. For this compound, a significant fragmentation pathway involves the cleavage of the N-CO bond. nih.gov The presence of the phenyl group often leads to the formation of a stable tropylium ion (m/z 91) or other aromatic fragments. whitman.edu The interpretation of these fragments allows for the unequivocal identification of the compound in a mixture. researchgate.net

An example of typical GC-MS parameters for the analysis of a compound like this compound is presented in the table below.

| Parameter | Value/Type |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 40-500 amu |

This table represents a hypothetical set of parameters and would require optimization for a specific sample matrix.

Development and Validation of Analytical Methods using Reference Standards

The development and validation of an analytical method are crucial steps to ensure that the results obtained are reliable, accurate, and reproducible. For the quantitative analysis of this compound, a validated GC-MS method is essential. This process relies heavily on the use of a well-characterized reference standard. ucl.ac.bescioninstruments.com

A reference standard is a highly purified substance of known identity and purity that serves as a benchmark for the analysis. ucl.ac.benih.gov In the context of quantifying this compound, the reference standard is used to prepare calibration standards at various concentrations. These standards are analyzed to create a calibration curve, which plots the instrument response against the concentration of the analyte. The concentration of this compound in an unknown sample is then determined by comparing its instrument response to this calibration curve.

The validation of the analytical method is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). srce.hr This process assesses several key performance characteristics to demonstrate that the method is suitable for its intended purpose. demarcheiso17025.comnih.gov

Key Validation Parameters:

Specificity: The ability of the method to accurately measure the analyte of interest (this compound) without interference from other components in the sample matrix, such as impurities or related substances.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) close to 1.0 indicating good linearity. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the this compound reference standard and calculating the percent recovery. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below presents hypothetical validation results for a GC-MS method developed for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity | ||

| Range | - | 0.1 - 20 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.995 | 0.9991 |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 103.2% |

| Precision (% RSD) | ||

| Repeatability (Intra-day) | ≤ 15% | 4.5% |

| Intermediate Precision (Inter-day) | ≤ 15% | 6.8% |

| Limits | ||

| Limit of Detection (LOD) | - | 0.03 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.1 µg/mL |

This table contains illustrative data to demonstrate the typical outcomes of a method validation study.

The use of a certified reference standard is fundamental to this entire process, as it ensures the traceability and accuracy of the measurements, providing confidence in the analytical data generated for this compound. nih.gov

Computational Chemistry and Theoretical Studies of 3 Methyl 2 Phenylpentanamide

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are employed to determine the electronic structure of 3-methyl-2-phenylpentanamide, providing insights into its stability, reactivity, and spectroscopic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for obtaining reliable results and is typically benchmarked against experimental data where available.

Energy Minimization and Conformational Landscape Analysis

The structural flexibility of this compound, arising from rotatable bonds in its pentyl chain and the phenyl group, gives rise to a complex conformational landscape. Computational methods are used to locate the various possible conformers and determine their relative stabilities.

The process begins with a systematic or stochastic conformational search to identify potential low-energy structures. Each of these structures is then subjected to geometry optimization, a process that minimizes the molecule's energy to find a stable arrangement of its atoms on the potential energy surface. The result is a set of optimized conformers, each corresponding to a local energy minimum.

The relative energies of these conformers are then calculated, often including corrections for zero-point vibrational energy, to identify the global minimum—the most stable conformation of the molecule under a given set of conditions. This analysis is critical for understanding the molecule's predominant shape, which influences its physical properties and biological activity.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) |

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 1.25 | -65.2° |

| 3 | 2.10 | 68.9° |

| 4 | 3.50 | 59.8° |

Reactivity Indices and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO may be localized on the electron-rich phenyl ring or the amide group, while the LUMO might be centered on the carbonyl carbon.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity profile.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative examples derived from a hypothetical DFT calculation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a comprehensive reaction profile that elucidates the step-by-step mechanism.

Transition State Characterization and Activation Energy Calculations

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating a TS structure computationally involves specialized algorithms that search for a geometry with one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Once the structures of the reactants and the transition state have been optimized, the activation energy (Ea) for the reaction can be calculated as the energy difference between them. This value is a primary determinant of the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For reactions involving this compound, such as amide hydrolysis, these calculations can reveal the feasibility of different proposed mechanisms.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. The choice of model depends on the desired level of accuracy and the computational resources available. These models are crucial for obtaining a realistic description of reaction mechanisms in solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for confirming the structure of synthesized compounds.

By calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. The computed frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretch of the amide group or the C-H stretches of the alkyl and phenyl groups. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then referenced against a standard compound (e.g., tetramethylsilane) to yield the chemical shifts. These predictions can aid in the assignment of complex experimental NMR spectra.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Parameter | Predicted Value | Experimental Value |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1650 cm⁻¹ |

| ¹H NMR Chemical Shift (amide N-H) | 7.8 ppm | 7.5 ppm |

| ¹³C NMR Chemical Shift (carbonyl C) | 175.2 ppm | 172.5 ppm |

Note: This table illustrates the typical agreement that might be expected between computationally predicted and experimentally measured spectroscopic data.

Applications of 3 Methyl 2 Phenylpentanamide and Its Structural Motifs in Complex Organic Synthesis

As Chiral Building Blocks for Stereoselective Transformations

The inherent chirality of 3-Methyl-2-phenylpentanamide makes its structural framework a valuable chiral building block in stereoselective synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce specific stereochemistry. wikipedia.orgnih.gov The defined spatial arrangement of the substituents in this compound can be exploited to direct the stereochemical outcome of subsequent reactions.

One of the most powerful strategies in asymmetric synthesis involves the use of chiral auxiliaries, which are temporarily attached to a substrate to control the stereoselectivity of a reaction. wikipedia.orgnih.gov While this compound itself is not a classical chiral auxiliary, its synthesis can be achieved using well-established chiral auxiliary-based methodologies. For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used to direct the alkylation of carboxylic acid derivatives. wikipedia.org Similarly, pseudoephedrine can serve as a practical chiral auxiliary for the diastereoselective alkylation of amides, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov

The synthesis of a molecule with the this compound core structure can be envisioned through the diastereoselective alkylation of a 2-phenylacetamide (B93265) derivative using a chiral auxiliary. The chiral auxiliary would control the facial selectivity of the enolate, allowing for the stereocontrolled introduction of the sec-butyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

The resulting enantiopure this compound can then serve as a starting material for the synthesis of more complex molecules. The amide functionality can be hydrolyzed to the corresponding carboxylic acid, 2-phenyl-3-methylpentanoic acid, which is another valuable chiral building block. hu.edu.jo The amine portion of the amide can also be manipulated, or the entire molecule can be used as a scaffold to build upon, with the stereocenters influencing the stereochemistry of newly formed bonds.

A hypothetical synthetic sequence illustrating the use of a chiral auxiliary to prepare an enantiomerically enriched precursor to this compound is shown below:

| Step | Reactants | Reagents | Product | Purpose |

| 1 | 2-Phenylacetic acid | Chiral Auxiliary (e.g., Evans Oxazolidinone), Activating Agent | Chiral N-acyloxazolidinone | Attachment of chiral auxiliary |

| 2 | Chiral N-acyloxazolidinone | Base (e.g., LDA), Alkylating Agent (e.g., 2-bromobutane) | Alkylated N-acyloxazolidinone | Diastereoselective alkylation |

| 3 | Alkylated N-acyloxazolidinone | Cleavage Reagent (e.g., LiOH, H₂O₂) | Enantiomerically enriched 2-phenyl-3-methylpentanoic acid | Removal of chiral auxiliary |

| 4 | Enantiomerically enriched 2-phenyl-3-methylpentanoic acid | Amine, Coupling Agent | Enantiomerically enriched this compound | Amide formation |

This table illustrates a common strategy for accessing chiral carboxylic acid derivatives, which can then be converted to amides like this compound.

Role as Synthetic Intermediates in Multi-step Organic Transformations

The this compound structure can act as a key synthetic intermediate in multi-step organic transformations. Its functional groups—the amide, the phenyl ring, and the alkyl chain—offer multiple points for chemical modification.

The amide group is a versatile functional group that can undergo a variety of transformations. It can be reduced to an amine, providing access to chiral amines. Hydrolysis, as mentioned earlier, yields a chiral carboxylic acid. hu.edu.jo The amide nitrogen can also be involved in N-alkylation reactions. rsc.org

The phenyl group can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. This can be useful for modulating the electronic or steric properties of the molecule or for providing a handle for further transformations.

The alkyl portion of the molecule can also be modified, although this is generally more challenging. However, the presence of the stereocenters can influence the reactivity of adjacent positions.

A significant application of structurally related α-aryl carboxylic acid derivatives is in the synthesis of pharmaceuticals and other biologically active compounds. For example, derivatives of 2-phenylpropionic acid are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The this compound motif, as a precursor to a substituted 2-phenylalkanoic acid, could therefore be an intermediate in the synthesis of novel therapeutic agents.

The table below outlines potential transformations of the this compound intermediate:

| Functional Group | Transformation | Reagents | Product Class |

| Amide | Hydrolysis | H₃O⁺ or OH⁻ | Chiral Carboxylic Acid |

| Amide | Reduction | LiAlH₄ | Chiral Amine |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |

These transformations highlight the utility of the this compound core as a versatile intermediate for accessing a range of other chiral compounds.